4-Chlorodifluoromethyl-2-nitro-chlorobenzene
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Overview
Description
4-Chlorodifluoromethyl-2-nitro-chlorobenzene is an organic compound with the molecular formula C7H3Cl2F2NO2 It is a derivative of chlorobenzene, where the benzene ring is substituted with a chlorodifluoromethyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorodifluoromethyl-2-nitro-chlorobenzene typically involves the introduction of the chlorodifluoromethyl group and the nitro group onto a chlorobenzene ring. One common method is the nitration of 4-chlorodifluoromethylbenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chlorodifluoromethyl-2-nitro-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the nitro group.
Reduction Reactions: The major product is 4-Chlorodifluoromethyl-2-amino-chlorobenzene.
Oxidation Reactions: Products include various oxidation states of the nitro group, such as nitroso or hydroxylamine derivatives.
Scientific Research Applications
4-Chlorodifluoromethyl-2-nitro-chlorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chlorodifluoromethyl-2-nitro-chlorobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorodifluoromethyl group can influence the compound’s reactivity and binding affinity. The pathways involved may include electron transfer processes and interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chlorodifluoromethylbenzene: Lacks the nitro group, making it less reactive in redox reactions.
2-Nitrochlorobenzene: Lacks the chlorodifluoromethyl group, affecting its overall reactivity and applications.
4-Chlorodifluoromethyl-2-amino-chlorobenzene: A reduction product of 4-Chlorodifluoromethyl-2-nitro-chlorobenzene, with different chemical properties.
Uniqueness
This compound is unique due to the presence of both the chlorodifluoromethyl and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions in various scientific and industrial contexts.
Properties
IUPAC Name |
1-chloro-4-[chloro(difluoro)methyl]-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYREMOEXRTIDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858255-02-3 |
Source
|
Record name | 1-chloro-4-(chlorodifluoromethyl)-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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